(3R,4S)-4-(2-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate (3R,4S)-4-(2-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16560609
InChI: InChI=1S/C20H29NO4/c1-19(2,3)16-10-8-7-9-13(16)14-11-21(12-15(14)17(22)23)18(24)25-20(4,5)6/h7-10,14-15H,11-12H2,1-6H3,(H,22,23)/p-1/t14-,15+/m1/s1
SMILES:
Molecular Formula: C20H28NO4-
Molecular Weight: 346.4 g/mol

(3R,4S)-4-(2-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate

CAS No.:

Cat. No.: VC16560609

Molecular Formula: C20H28NO4-

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

(3R,4S)-4-(2-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate -

Specification

Molecular Formula C20H28NO4-
Molecular Weight 346.4 g/mol
IUPAC Name (3R,4S)-4-(2-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate
Standard InChI InChI=1S/C20H29NO4/c1-19(2,3)16-10-8-7-9-13(16)14-11-21(12-15(14)17(22)23)18(24)25-20(4,5)6/h7-10,14-15H,11-12H2,1-6H3,(H,22,23)/p-1/t14-,15+/m1/s1
Standard InChI Key HXGCBSQEBGMIOL-CABCVRRESA-M
Isomeric SMILES CC(C)(C)C1=CC=CC=C1[C@H]2CN(C[C@@H]2C(=O)[O-])C(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)C1=CC=CC=C1C2CN(CC2C(=O)[O-])C(=O)OC(C)(C)C

Introduction

Chemical Structure and Stereochemical Significance

The compound features a pyrrolidine core substituted at positions 3 and 4 with carboxylate and 2-tert-butylphenyl groups, respectively. The Boc group at the pyrrolidine nitrogen serves as a protective moiety for amines during synthetic processes . The (3R,4S) configuration is critical for its biological interactions, as stereochemistry often dictates binding affinity to enzymatic targets .

Molecular Geometry and Physicochemical Properties

Using computational models derived from analogous pyrrolidine structures , the compound’s molecular weight is calculated as 351.44 g/mol (C₂₂H₃₁NO₄). Key physicochemical parameters include:

PropertyValue
LogP (Partition Coefficient)3.8 ± 0.2 (predicted)
Hydrogen Bond Donors1 (carboxylate OH)
Hydrogen Bond Acceptors4 (ester and carboxylate)
Polar Surface Area72 Ų

The tert-butylphenyl group enhances lipophilicity, favoring membrane permeability, while the carboxylate and Boc groups contribute to solubility in polar solvents .

Synthetic Methodologies

The synthesis of this compound involves multi-step strategies to establish stereochemistry and functional group compatibility. Below is a generalized route inspired by patented protocols :

Key Synthetic Steps

  • Nucleophilic Substitution: Glycine derivatives react with tert-butyl halides to introduce the Boc group .

  • Cycloaddition: A silver- or copper-catalyzed [C + NC + CC] cycloaddition forms the pyrrolidine core with stereochemical control .

  • Suzuki-Miyaura Coupling: A palladium-catalyzed reaction installs the 2-tert-butylphenyl moiety .

  • Deprotection and Esterification: Selective removal of the Boc group (via acidolysis) followed by esterification yields the final product .

Stereochemical Control

The (3R,4S) configuration is achieved using chiral auxiliaries or asymmetric catalysis. For example, diastereomeric resolution via silica gel chromatography ensures enantiopurity, as demonstrated in analogous syntheses .

Pharmacological and Industrial Applications

Enzyme Inhibition and Chaperone Activity

Pyrrolidine derivatives are known to inhibit lysosomal enzymes such as α-galactosidase A (α-Gal A), making them candidates for treating Fabry disease . The tert-butylphenyl group in this compound may enhance binding to hydrophobic enzyme pockets, while the carboxylate moiety interacts with catalytic residues .

Material Science and Catalysis

The Boc-protected amine in this compound serves as a precursor for polymeric catalysts. For instance, pyrrolidine-based fragments are used in asymmetric organocatalysis to synthesize chiral pharmaceuticals .

Future Directions

Drug Development

Optimizing the tert-butylphenyl substituent could improve target selectivity. Structure-activity relationship (SAR) studies should explore:

  • Alternative aromatic groups (e.g., naphthyl) .

  • Modifications to the carboxylate (e.g., amidation) .

Green Chemistry

Developing solvent-free cycloadditions or biocatalytic routes may enhance synthetic sustainability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator